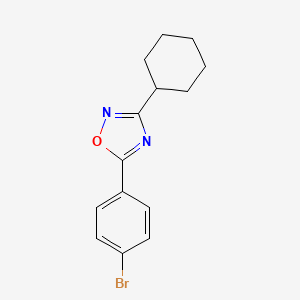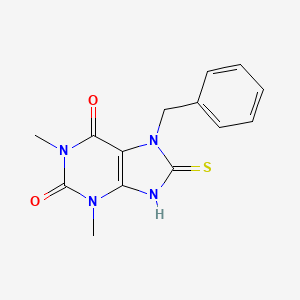
7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as BMMD, is a purine derivative that has been extensively studied for its potential applications in various fields of science. BMMD has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
作用机制
The mechanism of action of BMMD is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BMMD has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. BMMD has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, BMMD has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
BMMD has been shown to have various biochemical and physiological effects. BMMD has been shown to reduce the levels of reactive oxygen species and inflammatory mediators in vitro and in animal models of inflammation. BMMD has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. In addition, BMMD has been shown to improve the function of various organs, such as the liver and kidneys, in animal models of organ damage.
实验室实验的优点和局限性
BMMD has several advantages and limitations for lab experiments. BMMD is a relatively stable compound that can be easily synthesized and purified. BMMD is also relatively inexpensive compared to other compounds used in lab experiments. However, BMMD has limited solubility in water, which can make it difficult to use in some experimental protocols. In addition, BMMD has not been extensively studied in vivo, and its safety and efficacy in humans have not been established.
未来方向
There are several future directions for the study of BMMD. One direction is to investigate the safety and efficacy of BMMD in humans. Another direction is to investigate the potential of BMMD as a therapeutic agent for various diseases, such as cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of BMMD and to identify its molecular targets. Finally, the development of new synthesis methods and derivatives of BMMD may lead to the discovery of more potent and selective compounds.
合成方法
BMMD can be synthesized using various methods, including the reaction of 7-benzyl-3,7-dihydro-1H-purine-2,6-dione with thiourea in the presence of a base, such as sodium hydroxide, to form 7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Another method involves the reaction of 7-benzyl-3,7-dihydro-1H-purine-2,6-dione with sodium hydrosulfide in the presence of a base, such as sodium hydroxide, to form BMMD.
科学研究应用
BMMD has shown potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. BMMD has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. BMMD has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. In addition, BMMD has been investigated for its potential as an antioxidant, as it has been shown to scavenge free radicals in vitro.
属性
IUPAC Name |
7-benzyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-16-11-10(12(19)17(2)14(16)20)18(13(21)15-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDINNIOYCQIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5637222.png)

![8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5637233.png)
![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637250.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2,5-dimethyl-3-furamide hydrochloride](/img/structure/B5637253.png)
![4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)
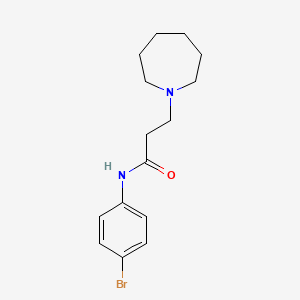
![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)
![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)
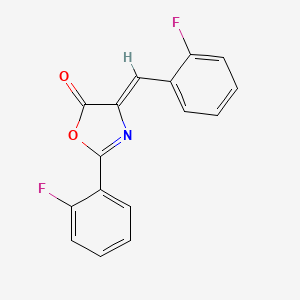
![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)
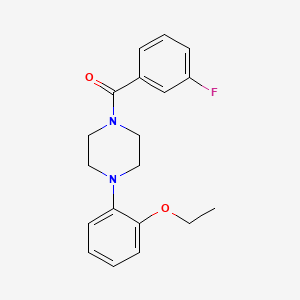
![N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5637300.png)
